molecular formula C19H14INO3 B4778863 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one

4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4778863
M. Wt: 431.2 g/mol
InChI Key: RNEDAXKSVXVRHE-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one, also known as ABIO, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. ABIO has been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of several key enzymes involved in cell proliferation, including topoisomerase II and cyclin-dependent kinases. Additionally, 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth of bacterial and fungal strains. Additionally, 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been found to possess anti-inflammatory activity, which may be mediated through the inhibition of NF-κB signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is its potent anticancer activity against a wide range of cancer cell lines. Additionally, 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been found to possess antimicrobial and anti-inflammatory activity, making it a potential candidate for the treatment of infectious and inflammatory diseases. However, one of the limitations of 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of novel formulations of 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one and to identify potential molecular targets for its anticancer and antimicrobial activity. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one in animal models, which may lead to the development of new therapeutic agents for the treatment of cancer, infectious, and inflammatory diseases.

Scientific Research Applications

4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has also been found to possess antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(4Z)-2-(3-iodophenyl)-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO3/c1-2-9-23-16-8-3-5-13(10-16)11-17-19(22)24-18(21-17)14-6-4-7-15(20)12-14/h2-8,10-12H,1,9H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEDAXKSVXVRHE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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